molecular formula C16H22N6O2 B12227189 4-{4-[(1,2,4-Oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine

4-{4-[(1,2,4-Oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine

Cat. No.: B12227189
M. Wt: 330.38 g/mol
InChI Key: SKUOFNCHWQBCNJ-UHFFFAOYSA-N
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Description

4-{4-[(1,2,4-Oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine is a complex organic compound that features a combination of heterocyclic structures, including oxadiazole, piperazine, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(1,2,4-Oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The piperazine and pyrimidine rings are then introduced through subsequent reactions, often involving amination and cyclization steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(1,2,4-Oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions to form more reactive intermediates.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the heterocyclic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

4-{4-[(1,2,4-Oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as high thermal stability and reactivity.

Mechanism of Action

The mechanism of action of 4-{4-[(1,2,4-Oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The oxadiazole ring, for example, can act as a hydrogen bond acceptor, facilitating interactions with biological molecules . The piperazine and pyrimidine rings can further enhance these interactions, leading to specific biological effects. The exact mechanism depends on the context in which the compound is used, such as its role in a drug or material.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(1,2,4-Oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine is unique due to its combination of three different heterocyclic rings, which confer a range of chemical and biological properties

Properties

Molecular Formula

C16H22N6O2

Molecular Weight

330.38 g/mol

IUPAC Name

3-[[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole

InChI

InChI=1S/C16H22N6O2/c1-7-23-8-2-13(1)14-9-16(18-11-17-14)22-5-3-21(4-6-22)10-15-19-12-24-20-15/h9,11-13H,1-8,10H2

InChI Key

SKUOFNCHWQBCNJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=CC(=NC=N2)N3CCN(CC3)CC4=NOC=N4

Origin of Product

United States

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